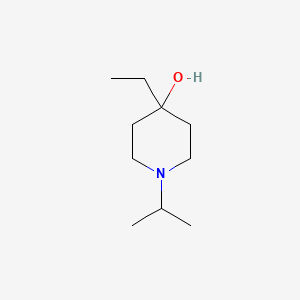

4-Ethyl-1-(propan-2-YL)piperidin-4-OL

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

4-ethyl-1-propan-2-ylpiperidin-4-ol |

InChI |

InChI=1S/C10H21NO/c1-4-10(12)5-7-11(8-6-10)9(2)3/h9,12H,4-8H2,1-3H3 |

InChI Key |

QVWRAPHRTUDDBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCN(CC1)C(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Ethyl 1 Propan 2 Yl Piperidin 4 Ol

Retrosynthetic Disconnection Analysis of the 4-Ethyl-1-(propan-2-YL)piperidin-4-OL Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed to outline potential synthetic routes.

A primary disconnection strategy targets the functional groups attached to the piperidine (B6355638) ring.

C4-C(ethyl) and N1-C(isopropyl) bond disconnections: The most straightforward approach involves disconnecting the ethyl group at the C4 position and the isopropyl group at the N1 position. This leads to a key intermediate, 4-piperidone (B1582916). The C4-ethyl and C4-hydroxyl groups can be installed simultaneously via a Grignard reaction using an ethylmagnesium halide on an N-protected 4-piperidone. The N1-isopropyl group can then be introduced via reductive amination. This strategy is advantageous as it utilizes a common and versatile starting material.

Ring Disconnection (C-N/C-C bonds): A more fundamental disconnection involves breaking the bonds that form the piperidine ring itself.

Mannich Reaction Approach: Disconnecting according to a Mannich reaction pathway breaks the C2-C3 and N1-C6 bonds, leading to isopropylamine (B41738), formaldehyde (B43269), and ethyl vinyl ketone. This approach builds the ring and sets the C4-substituent pattern in a single, convergent step. sciencemadness.orgacs.org

Double Reductive Amination Approach: Disconnecting both C-N bonds suggests a precursor like 5-oxoheptanal. The cyclization of this 1,5-dicarbonyl compound with isopropylamine through a double reductive amination would form the N-substituted piperidine ring directly. chim.itnih.gov

These primary disconnections form the basis for the detailed synthetic strategies discussed in the following sections.

Construction of the Piperidine Ring System

The synthesis of the piperidine core is a central theme in heterocyclic chemistry, with numerous methods developed for its construction. nih.gov

Intramolecular Cyclization Approaches for Piperidin-4-ols

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear precursor containing the nitrogen atom and the requisite carbon chain is induced to form the cyclic structure. nih.gov These reactions often offer good control over stereochemistry.

One common method is the intramolecular reductive amination of a δ-amino ketone. For the target molecule, this would involve a precursor such as 1-(isopropylamino)heptan-5-one. The cyclization would proceed via the formation of an intermediate iminium ion, which is then reduced to yield the piperidine ring.

Another approach is the acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones, which can be used to form substituted piperidines. nih.gov Radical-mediated cyclizations of linear amino-aldehydes or 1,6-enynes also provide routes to the piperidine skeleton. nih.gov

Reductive Amination Pathways to N-Substituted Piperidinols

Reductive amination is a highly versatile and widely used method for forming C-N bonds, making it a cornerstone of amine synthesis. masterorganicchemistry.comorganic-chemistry.org It can be employed to either form the piperidine ring itself (intramolecularly) or to introduce the N-substituent onto a pre-existing ring (intermolecularly).

The process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine in the presence of the starting carbonyl group. masterorganicchemistry.com

Intermolecular Reductive Amination: To introduce the N-isopropyl group, a precursor such as 4-ethylpiperidin-4-ol (B1322292) could be reacted with acetone (B3395972) in the presence of a reducing agent like NaBH₃CN or through catalytic hydrogenation.

Intramolecular (Double) Reductive Amination: This powerful strategy constructs the ring in a single step from a linear precursor. chim.itresearchgate.net A 1,5-dicarbonyl compound is reacted with a primary amine, leading to a cascade of imine formation and reduction to form the heterocyclic ring. nih.gov For the target molecule, a precursor like 5-oxoheptanal could be cyclized with isopropylamine.

| Method | Precursors | Reducing Agent | Key Features |

| Intermolecular | 4-Ethylpiperidin-4-ol + Acetone | NaBH₃CN, NaBH(OAc)₃, H₂/Pd | Adds N-substituent to existing ring. |

| Intramolecular | δ-amino ketone | H₂/Catalyst, NaBH₃CN | Forms the ring from a linear precursor. |

| Double Reductive Amination | 1,5-dicarbonyl compound + Primary Amine | H₂/Catalyst, NaBH₃CN | Forms the ring and adds N-substituent simultaneously. chim.it |

Mannich Reaction-Based Syntheses of Piperidine Derivatives

The Mannich reaction is a classic multicomponent reaction for synthesizing β-amino carbonyl compounds, including 4-piperidones, which are direct precursors to 4-piperidinols. sciencemadness.orgacs.org The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde and a primary or secondary amine.

For the synthesis of a substituted 4-piperidone, a primary amine (e.g., isopropylamine) is condensed with two equivalents of formaldehyde and a ketone that can provide two α-hydrogens, such as diethyl ketone. The resulting 4-piperidone can then be subjected to nucleophilic addition to install the C4-ethyl group, although in this specific example, the initial ketone choice would be more complex. A more common Mannich approach involves a primary amine, formaldehyde, and two equivalents of a ketone like acetone to produce a symmetrically substituted piperidone. sciencemadness.org

The efficiency of the Mannich reaction for piperidone synthesis has been improved by using acetic acid as a solvent, which can lead to satisfactory yields and easier product isolation. sciencemadness.orgacs.org

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Ketone) | Product Type | Reference |

| Primary Amine (R-NH₂) | Formaldehyde (2 eq.) | Acetone derivative (2 eq.) | 1,2,6-substituted-4-piperidone | sciencemadness.org |

| Isopropylamine | Formaldehyde | Ethyl vinyl ketone | 1-isopropyl-4-piperidone scaffold | rsc.org |

Cycloaddition Reactions in Piperidinol Synthesis

Cycloaddition reactions provide elegant and often stereocontrolled pathways to complex cyclic systems, including the piperidine framework. iupac.org The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is particularly relevant. In this reaction, an "azadiene" (a 1-aza-1,3-butadiene or 2-aza-1,3-butadiene) reacts with a dienophile to form a six-membered nitrogen-containing ring. youtube.com The resulting tetrahydropyridine (B1245486) can then be reduced and further functionalized to the desired piperidinol.

Another powerful method is the 1,3-dipolar cycloaddition of nitrones with alkenes. iupac.org Intramolecular versions of this reaction are especially useful for constructing complex bicyclic systems and can be adapted for the synthesis of highly substituted piperidines following reductive cleavage of the N-O bond in the initial isoxazolidine (B1194047) product. iupac.org

These methods offer access to a wide range of substitution patterns and stereochemistries that can be difficult to achieve through classical cyclization methods. tcichemicals.com

Stereoselective Introduction of C4-Ethyl and N1-Isopropyl Functionalities

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are crucial for creating related, more complex piperidine structures and for controlling the conformational preferences of the substituents.

The introduction of the C4-ethyl group is typically achieved via the nucleophilic addition of an organometallic reagent, such as ethylmagnesium bromide or ethyllithium, to an N-isopropyl-4-piperidone precursor. The stereochemical course of this addition (i.e., axial vs. equatorial attack) is governed by steric and electronic factors. In a simple, non-biased piperidone ring, the nucleophile's trajectory is influenced by the steric hindrance posed by the axial hydrogens at C2 and C6, often leading to a preference for axial attack to form an equatorial alcohol.

The N1-isopropyl group, being sterically demanding, will have a strong thermodynamic preference for the equatorial position on the piperidine ring to minimize steric interactions, particularly 1,3-diaxial strain. This conformational preference is a key feature of N-substituted piperidines. electronicsandbooks.com The stereoselective synthesis of piperidines often relies on catalytic hydrogenation of pyridine (B92270) or tetrahydropyridine precursors, where the catalyst and conditions can direct the facial selectivity of hydrogen addition. whiterose.ac.ukgoogle.com For example, the hydrogenation of substituted pyridines can be directed by existing stereocenters to produce specific diastereomers of the resulting piperidine. whiterose.ac.uk

Alkylation and Acylation Strategies for Side Chain Installation

The installation of the N-isopropyl and C-4 ethyl groups is fundamental to the synthesis of this compound. This is typically achieved through a sequence of alkylation reactions targeting a suitable piperidine precursor, most commonly a 4-piperidone derivative.

The primary strategy for installing the C-4 ethyl group and simultaneously forming the tertiary alcohol involves the nucleophilic addition of an ethyl organometallic reagent to an N-protected or N-substituted 4-piperidone. Grignard reagents (e.g., ethylmagnesium bromide) and organolithium reagents (e.g., ethyllithium) are frequently employed for this transformation. The reaction proceeds via the attack of the ethyl nucleophile on the electrophilic carbonyl carbon of the 4-piperidone, followed by an aqueous workup to protonate the resulting alkoxide and yield the desired tertiary alcohol.

The installation of the N-isopropyl group can be accomplished at different stages of the synthesis.

Direct Alkylation: An N-unsubstituted piperidine precursor can be alkylated using an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, typically in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide byproduct.

Reductive Amination: A more common and often higher-yielding method involves the reaction of a secondary piperidine with acetone in the presence of a reducing agent. The reaction forms an intermediate iminium ion, which is then reduced in situ to the N-isopropyl piperidine. Common reducing agents for this purpose include sodium triacetoxyborohydride or sodium cyanoborohydride.

Acylation is generally less direct for installing a simple alkyl group like ethyl. While a precursor could be acylated with acetyl chloride, this would form a ketone that would then require a subsequent Grignard reaction to install the ethyl group, adding unnecessary steps. Therefore, direct alkylation of the carbonyl group is the preferred method.

A plausible synthetic sequence is outlined below:

Begin with a commercially available 4-piperidone, which is N-protected.

Perform a Grignard reaction with ethylmagnesium bromide to form the 4-ethyl-4-hydroxypiperidine intermediate.

Remove the N-protecting group.

Perform reductive amination with acetone and a suitable reducing agent to install the N-isopropyl group, yielding the final product.

Chiral Auxiliary and Asymmetric Catalysis in Piperidinol Synthesis

While the target molecule, this compound, is achiral, the principles of asymmetric synthesis are crucial for preparing chiral piperidinol derivatives. researchgate.net Should a synthesis require the enantioselective formation of a similar chiral piperidinol, chiral auxiliaries or asymmetric catalysis would be employed. researchgate.net

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of piperidinol synthesis, an achiral 4-piperidone precursor could be derivatized with a chiral auxiliary, such as one based on (R,R)- or (S,S)-pseudoephedrine or an Evans oxazolidinone. wikipedia.orgresearchgate.net This auxiliary would create a chiral environment, directing the nucleophilic attack of the ethyl organometallic reagent to one face of the carbonyl group, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary would yield the enantiomerically enriched piperidinol. sigmaaldrich.com

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of a chiral piperidinol, a prochiral N-substituted-4-piperidone could be subjected to an asymmetric ethylation reaction. This could involve using a dialkylzinc reagent (Et₂Zn) in the presence of a chiral ligand, such as a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL) or a chiral amino alcohol. Alternatively, transition metal-catalyzed approaches, for instance using a copper catalyst with a chiral phosphine (B1218219) ligand, can achieve high enantioselectivity in the addition of organometallic reagents to ketones. nih.gov

These methods are foundational in modern synthetic chemistry for producing single-enantiomer pharmaceutical compounds where stereochemistry dictates biological activity. researchgate.netsigmaaldrich.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing product yield and minimizing side reactions. The key transformation in the synthesis of this compound is the nucleophilic addition of an ethyl organometallic reagent to a 4-piperidone precursor. The optimization of this step would involve systematically varying several parameters.

Reagent: The choice between different ethyl nucleophiles (e.g., EtMgBr, EtLi, Et₂Zn) can impact reactivity and selectivity.

Solvent: Ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are essential for stabilizing Grignard and organolithium reagents. The choice of solvent can influence reaction rates and yields.

Temperature: These reactions are typically initiated at low temperatures (e.g., 0 °C or -78 °C) to control the exothermic addition and prevent side reactions, such as enolization of the ketone. The reaction may then be allowed to warm to room temperature to ensure completion.

Stoichiometry: The molar ratio of the organometallic reagent to the piperidone substrate is crucial. A slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

Catalyst/Additive: In some cases, additives like cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and suppress side reactions, leading to cleaner product formation.

The following interactive table illustrates a hypothetical optimization study for the Grignard addition of ethylmagnesium bromide to N-Boc-4-piperidone.

| Entry | Solvent | Temperature (°C) | Equivalents of EtMgBr | Time (h) | Yield (%) |

| 1 | Diethyl Ether | 0 to 25 | 1.1 | 2 | 75 |

| 2 | THF | 0 to 25 | 1.1 | 2 | 82 |

| 3 | THF | -78 to 25 | 1.1 | 3 | 88 |

| 4 | THF | -78 to 25 | 1.5 | 3 | 91 |

| 5 | Diethyl Ether | -78 to 25 | 1.5 | 3 | 85 |

This data is illustrative and based on general principles of reaction optimization. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Ethyl 1 Propan 2 Yl Piperidin 4 Ol

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of 4-Ethyl-1-(propan-2-YL)piperidin-4-OL.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. For this compound, with a chemical formula of C12H25NO, the exact mass can be calculated by summing the precise masses of its constituent atoms (Carbon: 12.0000, Hydrogen: 1.007825, Nitrogen: 14.003074, Oxygen: 15.994915).

The expected monoisotopic mass of the molecular ion [M]+ is approximately 199.1936 u. HRMS analysis would also aim to detect the protonated molecule [M+H]+ in techniques like electrospray ionization (ESI), which would have an m/z value of approximately 200.2014. The high accuracy of this measurement is crucial for confirming the elemental formula and distinguishing it from other isobaric compounds.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass (u) |

| [M]+ | C12H25NO | 199.1936 |

| [M+H]+ | C12H26NO+ | 200.2014 |

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, particularly under electron ionization (EI), molecules fragment in predictable ways, providing valuable structural information. The fragmentation of this compound is expected to follow characteristic pathways for cyclic amines and tertiary alcohols.

Key fragmentation pathways would likely include:

Alpha-cleavage: The bonds adjacent to the nitrogen atom are susceptible to cleavage. This could result in the loss of an ethyl radical (•C2H5) from the piperidine (B6355638) ring or an isopropyl radical (•CH(CH3)2) from the nitrogen substituent, leading to the formation of stable iminium ions.

Loss of Water: The tertiary alcohol group can be eliminated as a water molecule (H2O), particularly in chemical ionization or ESI-MS/MS, leading to a fragment ion at m/z 181.1825 (for the [M-H2O]+ species).

Ring Cleavage: The piperidine ring itself can undergo fragmentation, leading to a variety of smaller charged fragments.

A study of fragmentation patterns for similar compounds, such as ketamine analogues, shows that α-cleavage and further losses of small radicals are characteristic pathways. mdpi.com

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z (Proposed) | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 184.1701 | [M-CH3]+ | Loss of a methyl radical from the isopropyl group |

| 170.1545 | [M-C2H5]+ | α-cleavage with loss of the ethyl group from the ring |

| 156.1388 | [M-C3H7]+ | α-cleavage with loss of the isopropyl group from nitrogen |

| 112.1126 | C6H14N+ | Cleavage of the piperidine ring |

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with the electrons in a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is used to analyze molecules containing chromophores, which are functional groups that absorb light in the ultraviolet or visible regions. The this compound molecule consists of a saturated piperidine ring, an ethyl group, an isopropyl group, and a hydroxyl group.

None of these functional groups constitute a significant chromophore that would absorb in the typical UV-Vis range (200-800 nm). The electronic transitions available in this molecule, such as n → σ* for the nitrogen and oxygen lone pairs and σ → σ* for the C-C and C-H bonds, occur at very high energies, corresponding to wavelengths below 200 nm. Therefore, a conventional UV-Vis spectrum of this compound in a standard solvent like ethanol (B145695) or hexane (B92381) is not expected to show any significant absorbance peaks.

Table 3: Expected UV-Vis Spectroscopic Data for this compound

| Wavelength Range (nm) | Expected Absorbance | Rationale |

| 200 - 800 | Negligible / None | Absence of conjugated systems or strong chromophores |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Determination of Absolute Configuration and Conformation

For the piperidine ring, this technique would confirm its preferred conformation, which is typically a chair conformation. The analysis would also establish the orientation of the substituents: the N-isopropyl group and the C4-ethyl and C4-hydroxyl groups. It would reveal whether the ethyl and hydroxyl groups are in axial or equatorial positions on the piperidine chair.

Furthermore, as the C4 atom is a stereocenter, the compound can exist as a pair of enantiomers. X-ray crystallography, particularly when using anomalous dispersion, can be used to determine the absolute configuration (R or S) of a chiral molecule, provided a chiral reference is present or if the compound crystallizes in a non-centrosymmetric space group. uzh.ch The crystal packing and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be elucidated. nih.gov

Table 4: Information Obtainable from X-ray Crystallography

| Structural Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of the distances and angles between atoms. |

| Conformation | The three-dimensional shape of the molecule, including the piperidine ring pucker. |

| Absolute Configuration | The absolute stereochemistry (R/S) at the C4 chiral center. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions in the crystal lattice. |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Detailed information regarding its crystal packing and specific intermolecular interactions, such as hydrogen bond distances and angles, remains uncharacterized in published studies.

In the absence of direct crystallographic evidence for the title compound, the analysis of intermolecular interactions in structurally related piperidine derivatives can provide valuable insights into the potential bonding motifs. For instance, studies on other 4-hydroxypiperidine (B117109) compounds have revealed the significant role of hydrogen bonding in their solid-state architecture.

The introduction of an N-isopropyl group and a 4-ethyl group in this compound would be expected to introduce significant steric hindrance compared to simpler analogs. This steric bulk would likely influence the crystal packing and the geometry of any hydrogen-bonding networks. While the hydroxyl group at the 4-position would still be available to act as a hydrogen bond donor, and the tertiary piperidine nitrogen could act as an acceptor, the specific arrangement of molecules in the crystal lattice would be a complex interplay between these directed interactions and the van der Waals forces governed by the shape of the molecule.

Without experimental data, any detailed description of the crystal packing would be speculative. Further research, including single-crystal X-ray diffraction analysis, is necessary to elucidate the precise three-dimensional arrangement of this compound molecules in the solid state and to quantitatively characterize its intermolecular interactions.

Computational Chemistry and Theoretical Characterization of 4 Ethyl 1 Propan 2 Yl Piperidin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. For 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, DFT calculations offer a foundational understanding of its conformational preferences, orbital energies, and charge distribution.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The piperidine (B6355638) ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. For substituted piperidines, the chair conformation is typically the most stable.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperidine Ring (Analogous Compound)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.53 - 1.54 | ||

| C-N (ring) | 1.46 - 1.47 | ||

| C-O | 1.43 | ||

| C-N-C (ring) | 111 - 112 | ||

| C-C-C (ring) | 110 - 111 | ||

| C-C-N (ring) | 110 - 111 | ||

| C-N-C-C (ring) | 55 - 60 | ||

| C-C-C-C (ring) | 54 - 58 |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group, as these are the most electron-rich regions. The LUMO, on the other hand, would be distributed over the carbon skeleton. The HOMO-LUMO energy gap can be used to predict the molecule's reactivity in various chemical reactions.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Piperidine (Analogous Compound)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | 0.5 to 1.5 |

| HOMO-LUMO Gap | 7.0 to 9.0 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map is colored to indicate different regions of electrostatic potential: red typically represents regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

In this compound, the MEP surface would show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, indicating these are the most likely sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer and hyperconjugative interactions between filled and empty orbitals, which contribute to the stability of the molecule. For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into antibonding orbitals of adjacent bonds. These interactions play a significant role in determining the molecule's geometry and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature.

For this compound, MD simulations can reveal the flexibility of the piperidine ring and the rotational freedom of the substituents. These simulations can identify the most populated conformations and the transitions between them, providing a more realistic representation of the molecule's behavior in a dynamic environment, such as in solution. The results of MD simulations can be used to calculate various thermodynamic properties and to understand how the molecule might interact with other molecules, such as solvent molecules or biological receptors.

Prediction of Spectroscopic Parameters (e.g., IR, NMR chemical shifts)

Computational methods can also be used to predict various spectroscopic properties of a molecule, which can be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. Each vibrational mode is associated with a specific type of bond stretching, bending, or wagging. For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the hydroxyl group, the C-N stretching of the piperidine ring, and the C-H stretches of the alkyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of atomic nuclei in a molecule can also be calculated using DFT. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental spectra to aid in structure elucidation. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful tool for confirming the molecular structure.

Table 3: Representative Predicted Spectroscopic Data for a Substituted Piperidine (Analogous Compound)

| Spectroscopic Technique | Predicted Parameter | Value |

| IR | O-H Stretch | 3300 - 3500 cm⁻¹ |

| IR | C-N Stretch | 1100 - 1200 cm⁻¹ |

| ¹H NMR | H on C adjacent to N | 2.5 - 3.0 ppm |

| ¹H NMR | H on C with OH | 3.5 - 4.0 ppm |

| ¹³C NMR | C adjacent to N | 50 - 60 ppm |

| ¹³C NMR | C with OH | 65 - 75 ppm |

Based on the conducted research, there is currently no publicly available scientific literature detailing the specific computational chemistry and theoretical characterization of this compound as requested. Searches for Quantitative Structure-Property Relationship (QSPR) modeling, Hirshfeld surface analysis, and Quantum Theory of Atoms in Molecules (QTAIM) for this particular compound did not yield any relevant studies or data.

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline for this compound. The detailed research findings required for the specified sections and subsections are absent from the available scientific databases and literature.

To provide an article that meets the user's instructions, published research on the computational chemistry of this compound would need to be accessible. Without such source material, any attempt to create the requested content would result in speculation and would not be based on verifiable scientific findings.

Chemical Reactivity and Mechanistic Investigations of 4 Ethyl 1 Propan 2 Yl Piperidin 4 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C4 position is a tertiary alcohol, which significantly influences its reactivity, particularly its resistance to oxidation and challenges in substitution reactions due to steric hindrance.

Etherification and Esterification Reactions

The tertiary nature of the hydroxyl group in 4-Ethyl-1-(propan-2-YL)piperidin-4-OL presents significant steric hindrance, making direct etherification and esterification reactions challenging.

Etherification: Standard methods like the Williamson ether synthesis, which involves an S(_N)2 reaction between an alkoxide and an alkyl halide, are generally ineffective for producing tertiary ethers due to competing elimination reactions. masterorganicchemistry.com Alternative strategies are required, such as acid-catalyzed addition of the alcohol to an alkene or using highly reactive alkylating agents under specific conditions. masterorganicchemistry.comorganic-chemistry.org For instance, reaction with a carbocation precursor in a non-nucleophilic solvent could potentially yield the corresponding ether.

Esterification: The direct acid-catalyzed Fischer esterification with a carboxylic acid is typically very slow and gives low yields with tertiary alcohols due to steric hindrance and the potential for acid-catalyzed dehydration. libretexts.org More effective methods involve activating the carboxylic acid. Using highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base can facilitate the reaction. Another approach is to use coupling reagents that form a highly reactive intermediate, such as benzotriazole (B28993) esters, which have shown success in the esterification of sterically hindered alcohols. researchgate.net

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Etherification | 1. NaH (to form alkoxide) 2. Methyl triflate (CH₃OTf) | 4-Ethyl-4-methoxy-1-(propan-2-yl)piperidine |

| Esterification | Acetyl chloride, Pyridine (B92270), 0 °C to RT | 4-Ethyl-1-(propan-2-yl)piperidin-4-yl acetate |

| Esterification (Coupling) | Carboxylic acid, EDC, HOBt, DMAP | Corresponding ester of the carboxylic acid. researchgate.net |

Transformations at the Piperidine (B6355638) Nitrogen

The nitrogen atom in this compound is a tertiary amine, which defines its reactivity. It is nucleophilic and basic, but the presence of the bulky isopropyl group can modulate its reactivity due to steric effects. ontosight.ai

N-Alkylation and N-Acylation Reactions

As a tertiary amine, the nitrogen atom of this compound cannot undergo further N-alkylation or N-acylation to form a neutral product. These reactions inherently require a proton on the nitrogen to be lost. Instead, reaction with alkylating or acylating agents will lead to the formation of a positively charged quaternary ammonium (B1175870) or acylammonium salt, respectively. The formation of stable quaternary ammonium salts is a primary reaction pathway and is discussed in the following section.

Quaternization Chemistry

The reaction of the tertiary amine with an alkyl halide, known as the Menshutkin reaction, is a characteristic transformation that yields a quaternary ammonium salt. wikipedia.org This S(_N)2 reaction involves the nucleophilic attack of the nitrogen's lone pair of electrons on the electrophilic carbon of an alkyl halide. acs.org

The reaction rate and success are influenced by several factors:

Alkyl Halide: The reactivity follows the order RI > RBr > RCl. wikipedia.org

Solvent: Polar solvents are typically used to stabilize the polar product. nih.gov

Steric Hindrance: While the N-isopropyl group presents some steric bulk, quaternization is generally achievable, although the reaction rate may be slower compared to less hindered amines. researchgate.net

This process is a common method for synthesizing piperidinium-based quaternary ammonium salts, which have applications as ionic liquids and in other areas of materials science. nih.govontosight.airesearchgate.net

| Alkylating Agent | Solvent | Product Name |

|---|---|---|

| Methyl Iodide (CH₃I) | Acetone (B3395972) or Acetonitrile | 4-Ethyl-4-hydroxy-1-isopropyl-1-methylpiperidinium iodide |

| Ethyl Bromide (CH₃CH₂Br) | Acetone | 1-Ethyl-4-ethyl-4-hydroxy-1-isopropylpiperidinium bromide |

| Benzyl Chloride (BnCl) | Acetonitrile | 1-Benzyl-4-ethyl-4-hydroxy-1-isopropylpiperidinium chloride |

Ring Transformations and Rearrangements of the Piperidinol Core

The piperidinol core can undergo several transformations, often initiated by acid catalysis, which can lead to rearrangements or ring-opening.

One of the most common reactions for 4-piperidinols in an acidic environment is dehydration of the tertiary alcohol to form an alkene. nih.gov This elimination reaction proceeds via a carbocation intermediate at the C4 position. The resulting product would be a tetrahydropyridine (B1245486) derivative. Depending on the conditions, the double bond could potentially migrate.

More drastic transformations, such as ring-opening, can occur under specific conditions. For example, photo-induced single-electron transfer has been shown to cause ring-opening of N-alkyl-4-piperidinols. researchgate.net Certain reagents can also promote cleavage of the C-N bonds within the ring, although this often requires specific functionalization or harsh reaction conditions. Anionic ring-opening of quaternized pyridinium (B92312) salts is another known transformation pathway that can lead to acyclic products. rsc.org

| Reaction Type | Reagents and Conditions | Plausible Product(s) |

|---|---|---|

| Acid-Catalyzed Dehydration | Concentrated H₂SO₄ or H₃PO₄, Heat | 4-Ethyl-1-(propan-2-yl)-1,2,3,6-tetrahydropyridine |

| Photochemical Ring Opening | Visible light, photosensitizer | Acyclic amino-ketone or related structures. researchgate.net |

| Anionic Ring Opening | (Following quaternization) Strong base | Conjugated dienamine derivatives. rsc.org |

Stereo- and Regioselectivity in Reactions of this compound

The stereochemistry of the piperidine ring and the presence of a chiral center at the C4 position (if the substituents at other positions create chirality) are critical in determining the selectivity of reactions involving this compound.

Stereoselectivity:

Reactions at the C4 position or adjacent carbons can proceed with varying degrees of diastereoselectivity, influenced by the existing stereochemistry of the molecule. For instance, in reactions such as dehydration or substitution at the hydroxyl group, the approach of reagents can be sterically hindered by the axial or equatorial orientation of the ethyl and hydroxyl groups.

In the broader context of piperidine chemistry, stereoselective synthesis is a well-explored area. For example, the reduction of a corresponding piperidinone precursor to form the alcohol can be controlled to favor the formation of a specific diastereomer. The choice of reducing agent and reaction conditions dictates whether the hydride attacks from the more or less hindered face of the carbonyl group, leading to either the axial or equatorial alcohol. While specific studies on this compound are not prevalent, general principles of stereoselective synthesis of substituted piperidines suggest that both diastereomers could be accessible. nih.govnih.gov

Regioselectivity:

Dehydration of this compound under acidic conditions is expected to yield a mixture of isomeric alkenes. The regioselectivity of this elimination reaction is dictated by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product, and Hofmann's rule, which favors the less substituted alkene. The steric bulk of the N-isopropyl group and the substituents on the piperidine ring can influence the product distribution.

For instance, elimination could result in the formation of three potential tetrahydropyridine products. The relative stability of these alkenes, influenced by steric and electronic factors, will determine the final product ratio. In many cases involving piperidinols, dehydration in an acidic environment leads to the formation of 1,4,5,6-tetrahydropyridine derivatives. nih.gov

To illustrate the potential outcomes of a hypothetical dehydration reaction, the following table presents plausible product distributions under different catalytic conditions.

Table 1: Hypothetical Product Distribution in the Dehydration of this compound

| Catalyst/Conditions | Product A (%) (Zaitsev Product) | Product B (%) (Hofmann Product) | Other Isomers (%) |

| H₂SO₄, Heat | 75 | 20 | 5 |

| POCl₃, Pyridine | 60 | 35 | 5 |

| Al₂O₃, High Temp | 50 | 45 | 5 |

Note: The data in this table is illustrative and based on general principles of elimination reactions in substituted piperidinols. It does not represent empirically validated results for this compound.

Catalysis in Chemical Transformations of Piperidinols

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of chemical transformations involving piperidinol scaffolds. Both metal-based and organocatalytic systems have been employed in the synthesis and modification of piperidine derivatives.

Metal Catalysis:

Transition metals such as palladium, gold, copper, and iridium are extensively used in the synthesis of substituted piperidines. nih.govnih.govresearchgate.netnih.gov For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing aryl or alkyl substituents onto the piperidine ring, although this is more commonly applied to precursors of 4-piperidinols. researchgate.net

Gold catalysis has been shown to be effective in the stereoselective synthesis of piperidin-4-ols through cyclization reactions. nih.gov Copper-catalyzed reactions have also been developed for the enantioselective synthesis of disubstituted piperidines. nih.gov While direct catalytic transformations on this compound are not widely reported, the principles of these catalytic systems could be applied to its synthesis or further functionalization. For example, iridium-catalyzed hydrogen borrowing catalysis can be used for the stereoselective synthesis of substituted piperidines from simpler precursors. nih.gov

Organocatalysis:

Organocatalysis offers a complementary approach to metal catalysis, often providing high levels of stereoselectivity. While specific applications to this compound are scarce in the literature, organocatalytic methods are frequently used in the asymmetric synthesis of piperidine-containing molecules. For example, proline and its derivatives can catalyze asymmetric aldol (B89426) or Mannich reactions to construct the piperidine skeleton with high enantiomeric excess.

The following table provides a hypothetical overview of potential catalytic systems that could be applied to transformations of this compound or its precursors, based on established catalytic methods for similar piperidinol structures.

Table 2: Potential Catalytic Systems for Transformations of Piperidinol Scaffolds

| Catalyst Type | Catalyst Example | Transformation | Potential Outcome |

| Metal Catalyst | [Ir(cod)Cl]₂ | Hydrogen Borrowing Annulation | Stereoselective piperidine synthesis |

| Metal Catalyst | AuCl₃ | Cyclization of aminoalkynes | Diastereoselective piperidinol synthesis |

| Metal Catalyst | Cu(OTf)₂ / Chiral Ligand | Asymmetric Cyclization | Enantioselective piperidine synthesis |

| Organocatalyst | Proline | Asymmetric Mannich Reaction | Enantioselective synthesis of piperidine precursors |

Note: This table presents potential applications of known catalytic systems to the synthesis or modification of piperidinol structures analogous to this compound. The outcomes are based on established chemical principles and not on specific experimental results for the named compound.

Derivatization and Scaffold Diversification of 4 Ethyl 1 Propan 2 Yl Piperidin 4 Ol

Synthesis of Analogues with Modified Alkyl Substituents

Modification of the alkyl groups at the N1 and C4 positions typically involves altering the initial synthesis of the core molecule rather than direct modification of the final compound. The parent scaffold is generally synthesized from a piperidin-4-one precursor. By selecting different starting materials, analogues with diverse alkyl substituents can be achieved.

Modification of the N1-Substituent: The N-isopropyl group can be replaced with other alkyl or aralkyl groups by starting the synthesis with a different primary amine. Reductive amination is a common method for N-alkylation of piperidine (B6355638) rings. mdpi.com For instance, reacting 4-ethyl-4-hydroxypiperidine with various aldehydes or ketones in the presence of a reducing agent would yield a library of N-substituted analogues.

Modification of the C4-Substituent: The C4-ethyl group is introduced via a Grignard reaction on the corresponding N-substituted piperidin-4-one. By substituting ethylmagnesium bromide with other Grignard reagents (e.g., methylmagnesium bromide, phenylmagnesium bromide), a variety of substituents can be installed at the C4 position. google.com

Table 1: Potential Analogues via Modification of Alkyl Groups and Corresponding Synthetic Precursors

| Target Analogue Substituents | N1-Substituent Precursor (Amine) | C4-Substituent Precursor (Grignard Reagent) |

| N-Methyl, C4-Ethyl | Methylamine | Ethylmagnesium Bromide |

| N-Benzyl, C4-Ethyl | Benzylamine | Ethylmagnesium Bromide |

| N-Isopropyl, C4-Methyl | Isopropylamine (B41738) | Methylmagnesium Bromide |

| N-Isopropyl, C4-Phenyl | Isopropylamine | Phenylmagnesium Bromide |

| N-Ethyl, C4-Propyl | Ethylamine | Propylmagnesium Bromide |

Exploration of Functional Group Introductions on the Piperidine Ring

The 4-hydroxyl group serves as a primary handle for introducing new functional groups. It can be esterified, etherified, or eliminated to create further opportunities for diversification.

Esterification and Etherification: The hydroxyl group can be converted to an ester or ether. For example, treatment with propionic acid anhydride (B1165640) can yield the corresponding 4-propionyloxy derivative. google.com Synthesis of methoxymethyl ethers has also been demonstrated in related 4-anilinopiperidine structures. google.com

Elimination and Subsequent Reactions: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of a tetrahydropyridine (B1245486) derivative with a double bond between C4 and C5. This alkene can then undergo various addition reactions to introduce new functionalities.

Ring Functionalization: While more complex, direct functionalization of the piperidine ring's C-H bonds is possible. Methodologies such as diastereoselective lithiation followed by trapping with an electrophile have been used to create substituted piperidines. whiterose.ac.uk Oxidative amination of non-activated alkenes can also be used to form substituted piperidines, suggesting that precursors to the core scaffold could be diversified in this manner. nih.gov

Table 2: Methodologies for Functional Group Introduction

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |

| Esterification | Propionic Anhydride, Pyridine (B92270) | Propionyloxy | google.com |

| Etherification | (e.g., NaH, Alkyl Halide) | Alkoxy | mdpi.com |

| Elimination | Acid Catalyst (e.g., H₂SO₄), Heat | Alkene (C=C) | General Method |

| Ring Oxidation | Iodoxybenzoic acid (IBX) | α,β-Unsaturated Ketone (from piperidinone precursor) | nih.gov |

Preparation of Bridged and Spiro-Piperidine Derivatives

Creating more rigid, three-dimensional structures such as bridged and spiro-piperidines can significantly alter a molecule's conformational properties.

Bridged Derivatives: The synthesis of bridged piperidines, such as 2-azanorbornanes and nortropanes, often involves multi-step sequences starting from piperidine or pyridine precursors. nih.gov These systematic chemical approaches modify the piperidine ring with one- or two-carbon bridges for conformational control, a strategy that could be adapted to the 4-ethyl-1-(propan-2-YL)piperidin-4-ol scaffold. nih.gov

Spiro-Piperidine Derivatives: The most common route to 4-spiropiperidines involves the corresponding piperidin-4-one as a key intermediate. rsc.org The hydroxyl group of this compound could be oxidized to the ketone, which then serves as the precursor for spirocyclization. Methodologies for forming spirocycles at the C4 position include:

Reaction with diazomethane (B1218177) to yield piperidine-4-spiro-2′-oxiranes. documentsdelivered.com

Condensation reactions to form spirohydantoins. researchgate.net

Intramolecular cyclization strategies to form various carbo- and heterocyclic spiro-systems. rsc.orgbepls.com

Table 3: Synthetic Strategies for Spiro-Piperidine Derivatives from a Piperidin-4-one Precursor

| Spirocycle Type | Key Reagents | Synthetic Strategy | Reference |

| Spiro-oxirane | Diazomethane | Reaction with the carbonyl group of the piperidin-4-one. | documentsdelivered.com |

| Spiro-hydantoin | Ammonium (B1175870) Carbonate, Potassium Cyanide | Bucherer-Bergs reaction on the piperidin-4-one. | researchgate.net |

| Spiro-chromanone | Substituted Phenol, Formaldehyde (B43269) | Multi-component reaction involving the piperidin-4-one. | bepls.com |

| Spiro-oxazolidinone | Various | Cycloaddition or intramolecular cyclization approaches. | rsc.org |

Application of Combinatorial Chemistry Techniques for Derivative Libraries

Combinatorial chemistry provides powerful methodologies for the rapid synthesis of large libraries of related compounds, which is ideal for exploring the chemical space around the this compound scaffold. nih.govgrafiati.com

Solid-Phase Synthesis: In solid-phase peptide synthesis (SPPS), molecules are covalently attached to an insoluble polymer resin and modified through sequential chemical reactions. rsc.orgnih.gov A similar approach can be used for piperidine libraries. For example, a piperidine precursor could be anchored to a support like the Kaiser oxime resin. nih.gov The scaffold could then undergo a series of reactions, such as N-acylation or alkylation, with different building blocks in a parallel or split-and-pool fashion. The final derivatives are cleaved from the resin in the last step. grafiati.com This methodology allows for the efficient creation of a large number of discrete compounds with high purity.

Liquid-Phase (Solution-Phase) Synthesis: An alternative to solid-phase methods is liquid-phase combinatorial synthesis, which uses a soluble polymer support. nih.gov This technique combines the advantages of solid-phase synthesis (easy purification by precipitation of the polymer) with the benefits of traditional solution-phase chemistry (homogeneous reaction conditions, easy monitoring). For instance, a piperidine scaffold could be attached to a soluble polymer, diversified through various reactions, and the final products isolated by precipitating the polymer and cleaving the library members. nih.gov This approach is particularly useful for constructing libraries of N-acylated or N-alkylated piperidine derivatives. nih.gov

Table 4: Comparison of Combinatorial Synthesis Methodologies for Piperidine Libraries

| Methodology | Principle | Advantages | Disadvantages | Reference |

| Solid-Phase Synthesis | Compound built on an insoluble resin support; excess reagents washed away. | High throughput; simplified purification; automation is feasible. | Heterogeneous reaction conditions; difficult reaction monitoring; requires specific linkers. | nih.govnih.gov |

| Liquid-Phase Synthesis | Compound built on a soluble polymer support; purification by precipitation. | Homogeneous reactions; allows for reaction monitoring (e.g., NMR). | Lower throughput than solid-phase; may have solubility issues. | nih.gov |

Emerging Research Directions and Future Perspectives in 4 Ethyl 1 Propan 2 Yl Piperidin 4 Ol Chemistry

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of highly substituted piperidines, such as 4-Ethyl-1-(propan-2-YL)piperidin-4-OL, is an area of continuous innovation. ajchem-a.com Traditional methods often require harsh conditions, but modern research is focused on developing sophisticated catalytic systems that offer milder reaction pathways, higher yields, and greater stereoselectivity. nih.govorganic-chemistry.org

Recent progress has highlighted the efficacy of transition metal catalysts—including those based on palladium, gold, rhodium, and nickel—in constructing the piperidine (B6355638) ring. ajchem-a.comnih.gov For instance, palladium-catalyzed reactions have been developed for the asymmetric synthesis of 2- and 2,6-substituted piperidines. ajchem-a.com Gold-catalyzed annulation procedures provide a direct route to assemble piperidine structures from specific precursors like N-allenamides and oxime ethers. ajchem-a.com These methodologies, while not yet specifically applied to this compound, represent powerful tools that could be adapted for its stereoselective synthesis.

Furthermore, the development of heterogeneous catalysts, where the catalyst is supported on a solid matrix, is gaining traction. mdpi.com These systems, such as metals supported on inorganic or organic matrices, simplify catalyst recovery and reuse, aligning with goals of cost-efficiency and sustainability. mdpi.com For example, a heterogeneous cobalt catalyst on titanium nanoparticles has been used for pyridine (B92270) hydrogenation in water, showcasing a greener alternative for creating the piperidine core. nih.gov

| Catalyst Type | Metal Center | Key Advantages | Potential Application for Target Compound |

|---|---|---|---|

| Homogeneous | Palladium (Pd) | High stereoselectivity, versatile for C-N bond formation. ajchem-a.com | Enantioselective synthesis of specific stereoisomers. |

| Homogeneous | Gold (Au) | Mild reaction conditions, unique reactivity for cyclizations. nih.gov | Direct assembly of the piperidine ring from complex precursors. |

| Heterogeneous | Cobalt (Co) on TiO₂ | Reusable, can be used in green solvents like water. nih.gov | Sustainable production of the core piperidine structure. |

| Heterogeneous | Nickel (Ni) Silicide | First-row transition metal, cost-effective. nih.gov | Economical large-scale synthesis. |

Green Chemistry Approaches in Piperidinol Production

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. rasayanjournal.co.in For piperidinols, this involves a shift away from hazardous reagents and solvents towards more environmentally benign alternatives. capes.gov.brresearchgate.net Key areas of research include the use of water as a solvent, the development of catalyst-free reactions, and the application of multicomponent reactions (MCRs). ajchem-a.comnih.gov

Flow Chemistry and Continuous Synthesis of Piperidine Derivatives

Flow chemistry, utilizing microreactors, is emerging as a transformative technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. irost.irscientistlive.com This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, higher yields, and greater consistency. irost.irchimia.ch

The continuous synthesis of piperidine derivatives has been successfully demonstrated, showcasing the potential of this technology. tulane.eduresearchgate.net A continuous flow protocol using Grignard reagents has been developed to produce a variety of functionalized piperidines with high yields and excellent diastereoselectivity in minutes. tulane.edu Such systems can be scaled up by extending the operation time rather than increasing the reactor volume, offering a more flexible and efficient production model. anton-paar.com The application of flow chemistry to the synthesis of this compound could lead to a safer, more scalable, and highly optimized manufacturing process. mdpi.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes. tulane.edu |

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-to-volume ratio. irost.ir |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Inherently safer due to small reaction volumes. irost.ir |

| Scalability | Requires larger, specialized reactors | Achieved by continuous operation ("scaling out"). anton-paar.com |

| Process Control | Difficult to maintain precise control | Precise control over temperature, pressure, and residence time. chimia.ch |

Computational Design of Novel Piperidinol Architectures

In silico methods and computational chemistry are now indispensable tools in drug discovery and materials science. tandfonline.com Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking allow for the rational design of new molecules with desired properties. nih.govresearchgate.net

For piperidinol architectures, QSAR studies can establish mathematical relationships between the chemical structure and biological activity, guiding the design of more potent or selective analogs. nih.gov By analyzing descriptors related to a molecule's 3D shape and electronic properties, researchers can predict the activity of new derivatives before they are synthesized, saving significant time and resources. tandfonline.comnih.gov For example, QSAR models have been developed to predict the toxicity of piperidine derivatives and to optimize their inhibitory activity against specific biological targets. nih.govnih.gov These computational approaches could be applied to design novel analogs of this compound with tailored pharmacological or material properties. nih.gov

Role of this compound as a Building Block in Complex Chemical Structures

Beyond its potential as a standalone active molecule, this compound can serve as a versatile building block, or "scaffold," for constructing more complex chemical entities. thieme-connect.comtandfonline.com The piperidinol moiety, with its defined three-dimensional structure and functional groups (a hydroxyl group and a tertiary amine), is well-suited for incorporation into supramolecular assemblies and novel materials. rsc.org

In supramolecular chemistry, building blocks are designed to self-assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding. mdpi.comnih.gov The hydroxyl group of the piperidinol can act as a strong hydrogen-bond donor, while the nitrogen atom can be a proton acceptor, enabling the formation of predictable, multi-dimensional networks. rsc.org This capability could be harnessed to create new materials with applications in nonlinear optics, where a non-centrosymmetric crystal structure is essential. rsc.org The specific stereochemistry and substitution pattern of this compound could be used to direct the assembly of these complex architectures, opening new frontiers in materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.